6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Overview
Description
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a heterocyclic compound with the molecular formula C7H5BrClNO2. It is known for its unique structure, which combines a furo[3,2-b]pyridine core with a bromine atom at the 6-position and a hydrochloride salt form. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride typically involves the bromination of a furo[3,2-b]pyridine precursor. One common method includes the reaction of 2H-furo[3,2-b]pyridin-3-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The resulting brominated product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furo[3,2-b]pyridine core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-furo[3,2-b]pyridine derivative, while oxidation can produce a furo[3,2-b]pyridine-3-one oxide .
Scientific Research Applications
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to bind to and inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
- 6-fluoro-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
- 6-iodo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Uniqueness
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKYVWQHICDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-76-3 | |
Record name | 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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